An In-depth Technical Guide to 3-Methoxybenzoic Acid: Chemical Properties and Structure Elucidation
An In-depth Technical Guide to 3-Methoxybenzoic Acid: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and known biological activities of 3-Methoxybenzoic acid. The information is presented to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
3-Methoxybenzoic acid, also known as m-anisic acid, is a white to off-white crystalline powder.[1] It is an organic compound with the molecular formula C₈H₈O₃.[1] The structure is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a carboxylic acid group (-COOH) at positions 1 and 3, respectively. This compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
Table 1: Chemical and Physical Properties of 3-Methoxybenzoic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 3-methoxybenzoic acid | [2] |
| Synonyms | m-Anisic acid, m-Methoxybenzoic acid | [1][2] |
| CAS Number | 586-38-9 | [2] |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 105-108 °C | |
| Boiling Point | 170-172 °C at 10 mmHg | |
| pKa | 4.10 at 25 °C | [3] |
| Solubility | Moderately soluble in water; soluble in ethanol, ether, and acetone. | [1] |
| LogP | 2.02 | [4] |
Synthesis of 3-Methoxybenzoic Acid
A common laboratory-scale synthesis of 3-Methoxybenzoic acid involves the methylation of 3-hydroxybenzoic acid.
Experimental Protocol: Methylation of 3-Hydroxybenzoic Acid
This protocol describes the synthesis of 3-Methoxybenzoic acid from 3-hydroxybenzoic acid via an esterification followed by etherification and subsequent hydrolysis.
-
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
To a solution of 3-hydroxybenzoic acid in methanol (B129727) (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product, 3-hydroxy methyl benzoate (B1203000), with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
-
-
Step 2: Etherification of 3-Hydroxy Methyl Benzoate
-
Dissolve the crude 3-hydroxy methyl benzoate in acetone.
-
Add potassium carbonate (K₂CO₃) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Purify the resulting 3-methoxy methyl benzoate by column chromatography.
-
-
Step 3: Hydrolysis of 3-Methoxy Methyl Benzoate
-
Dissolve the purified 3-methoxy methyl benzoate in a solution of 10% aqueous potassium hydroxide (B78521) (KOH) in methanol.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the 3-Methoxybenzoic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
-
Caption: Synthetic pathway for 3-Methoxybenzoic acid.
Structure Elucidation via Spectroscopic Methods
The structure of 3-Methoxybenzoic acid is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 3-Methoxybenzoic Acid
| Technique | Key Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~11.0-13.0 (s, 1H, -COOH), 7.1-7.7 (m, 4H, Ar-H), ~3.8 (s, 3H, -OCH₃) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~171.8, 159.6, 130.6, 129.6, 122.7, 120.5, 114.4, 55.5 |
| IR (KBr) | ν (cm⁻¹): ~2500-3300 (broad, O-H), ~1680-1700 (C=O), ~1600, 1480 (C=C aromatic), ~1250 (C-O) |
| Mass Spec (EI) | m/z: 152 (M⁺), 135 ([M-OH]⁺), 107 ([M-OH-CO]⁺), 92, 77 |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxybenzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of 3-Methoxybenzoic acid with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[5]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Place the sample pellet in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
-
-
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like 3-Methoxybenzoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Caption: Workflow for the structural elucidation of 3-Methoxybenzoic acid.
Biological Activities and Signaling Pathways
3-Methoxybenzoic acid has been reported to exhibit several biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
While direct evidence for the involvement of 3-Methoxybenzoic acid in specific signaling pathways is limited in the current literature, studies on structurally similar methoxybenzoic acid derivatives provide insights into potential mechanisms of action. For instance, a derivative of the isomeric 4-methoxybenzoic acid, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cells.[6] Additionally, 2-hydroxy-3-methoxybenzoic acid has been demonstrated to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway, which involves the inhibition of NF-κB nuclear translocation.[7]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The potential for methoxybenzoic acid derivatives to inhibit this pathway is a significant area of interest for drug development.
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
Further research is warranted to elucidate the specific molecular targets and signaling pathways directly modulated by 3-Methoxybenzoic acid. This will be crucial for understanding its full therapeutic potential.
References
- 1. chemixl.com [chemixl.com]
- 2. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 6. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
